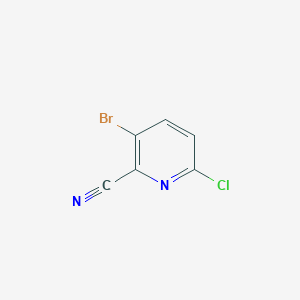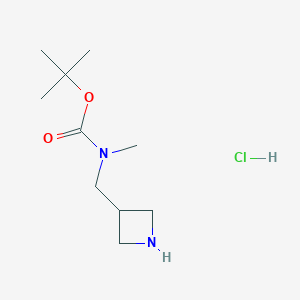
3-Bromo-6-chloropyridine-2-carbonitrile
Overview
Description
3-Bromo-6-chloropyridine-2-carbonitrile is a heterocyclic compound that belongs to the pyridine family . It has a molecular formula of C6H2BrClN2 and a molecular weight of 217.45 g/mol .
Synthesis Analysis
This compound is synthesized using pyridine and a cyanide source, usually sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a bromine and chlorine source. It’s also used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .Molecular Structure Analysis
The compound has a pyridine ring with a 3-bromo-6-chloro substituent at the 2-position, and a cyano substituent at the 6-position. The SMILES string representation of the molecule is Clc1ccc(Br)c(n1)C#N .Chemical Reactions Analysis
The compound’s chemical reactivity is consistent with its high electronegativity, making it an excellent nucleophile in organic synthesis. It’s used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .Physical And Chemical Properties Analysis
The compound is stable under ambient conditions and has a melting point of 87-92°C . It has a boiling point of 111-113°C at 0.15 mmHg . The compound’s density is predicted to be approximately 1.85 g/cm^3 .Scientific Research Applications
Synthesis of Novel Derivatives
One of the primary applications of 3-Bromo-6-chloropyridine-2-carbonitrile is in the synthesis of novel derivatives. For instance, it has been used as a substrate for creating new cyanopyridine derivatives. These derivatives exhibit significant antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria, highlighting the compound's potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Exploration of Reaction Pathways
The compound also plays a crucial role in understanding and exploring various reaction pathways. For example, studies have investigated its reactions under nucleophilic conditions, leading to the synthesis of different isothiazole and thienopyridine derivatives. These studies provide valuable insights into the reactivity and synthetic utility of this compound in creating structurally diverse heterocycles (Kalogirou & Koutentis, 2014).
Investigation of Biological Activities
Further research into the derivatives of this compound has expanded into studying their biological activities. For instance, the synthesis of thieno[2,3-b]pyridine derivatives from this compound has led to compounds with notable antibacterial and antituberculosis activities. Such studies are pivotal in the search for new therapeutic agents, particularly in combating resistant bacterial strains (Miszke et al., 2008).
Development of Antimicrobial and Anticancer Agents
The compound's utility extends to the development of antimicrobial and anticancer agents through the synthesis of various heterocyclic compounds. These efforts underscore the significant role of this compound in medicinal chemistry, where its derivatives are explored for potential therapeutic applications (Rahimizadeh et al., 2011).
Structural and Vibrational Properties Studies
Moreover, the structural and vibrational properties of derivatives synthesized from this compound have been studied to understand their chemical behavior better. These studies involve computational and experimental approaches to elucidate the compound's characteristics, contributing to the broader knowledge of heterocyclic chemistry (Boopalachandran et al., 2012).
Mechanism of Action
Target of Action
This compound is often used as an intermediate in organic synthesis
Biochemical Pathways
As a chemical intermediate, it is primarily used to synthesize other compounds , and its effects on biochemical pathways would largely depend on the properties of these resulting compounds.
Result of Action
As an intermediate in chemical synthesis , its effects are likely to be indirect, influencing the properties of the final synthesized compounds rather than exerting effects on its own.
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloropyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a substrate in coupling reactions, such as the Negishi coupling reaction with arylzinc halides catalyzed by Pd-NHC
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on respiratory systems has been noted, indicating its potential to cause respiratory irritation . Understanding these cellular effects is essential for evaluating the compound’s safety and efficacy in research settings.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound has a melting point of 87-92°C and a boiling point of 111-113°C at 0.15 mmHg, indicating its stability under specific conditions . Long-term studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. It is important to determine the threshold levels for safe and effective use of the compound in research
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound interacts with transporters and binding proteins that influence its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for evaluating the compound’s efficacy and safety in research settings.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-bromo-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVKMWTROKDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657365 | |
| Record name | 3-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053659-39-4 | |
| Record name | 3-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloropyridine-2-carbonitrile 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)






![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)


![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)

